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Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used

animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The

model induced by the myelin proteolipid protein peptide 139-151 (PLP 139-151) in the SJL

mouse strain is particularly valuable as it closely mimics the relapsing-remitting course seen in

the majority of MS patients.[1][2][3][4] This model is initiated by an autoimmune response,

primarily driven by CD4+ T cells, against a specific epitope of PLP, a major component of the

central nervous system (CNS) myelin sheath.[1][5][6] The resulting inflammation,

demyelination, and axonal damage lead to a progressive paralysis that undergoes periods of

remission and subsequent relapse.[1][7] These application notes provide a detailed overview of

the model, key experimental protocols, and expected outcomes.

Immunological Pathway of PLP (139-151)-Induced
EAE
The pathogenesis of EAE induced by PLP (139-151) is a T-cell-mediated autoimmune process.

Following immunization, the PLP peptide is processed by antigen-presenting cells (APCs).

These APCs present the peptide to naive CD4+ T cells, leading to their activation and

differentiation into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[6][8]

These autoreactive T cells then migrate to the CNS, where they are reactivated upon

encountering the PLP antigen on local APCs like microglia. This triggers the release of pro-

inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), which
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orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, blood-

brain barrier disruption, demyelination, and neurological dysfunction.[5][8]
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Immunopathogenesis of PLP (139-151) EAE.

Experimental Protocols
EAE Induction in SJL Mice
This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE.

The use of a modified peptide, [Ser140]-PLP139-151, is often recommended as it can induce a

more consistent disease course.[2][3]

Materials:

Female SJL/J mice, 6-8 weeks old

PLP (139-151) peptide (native or [Ser140] variant)

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[2][3]
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Sterile Phosphate-Buffered Saline (PBS)

Two 10 mL glass syringes

One three-way stopcock

27-gauge needles

Procedure:

Antigen Emulsion Preparation:

Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. For

example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.

Draw the two solutions into separate glass syringes and connect them via a three-way

stopcock.

Force the mixture back and forth between the syringes for at least 10 minutes until a thick,

white, stable emulsion is formed. A drop of a stable emulsion will not disperse when

placed in a beaker of cold water.

Immunization (Day 0):

Anesthetize mice lightly if necessary.

Inject 100 µL of the emulsion subcutaneously into each of the two flanks of the mouse

(total volume of 200 µL per mouse). This delivers a dose of 100 µg of PLP peptide.[9]

Pertussis Toxin Administration (Optional):

If using PTX to enhance disease severity, administer 200 ng of PTX intraperitoneally (i.p.)

in 100 µL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]

Note that PTX administration can reduce the relapse rate.[2][3]

Clinical Scoring and Monitoring
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Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy

of therapeutic interventions.

Procedure:

Begin scoring mice daily starting from day 7 post-immunization.

Assess weight and clinical signs for each mouse according to a standardized scale.

Provide supportive care for severely affected animals (score ≥ 3), ensuring easy access to

food and water by placing gel packs and food pellets on the cage floor.[10][11]

Table 1: Standard Clinical Scoring Scale for EAE in Mice

Score Clinical Signs

0 No clinical signs of EAE.

1 Limp tail.[10]

2 Mild paraparesis of hind limbs, unsteady gait.

3 Moderate to severe paraparesis of hind limbs.

4 Complete paralysis of hind limbs (paraplegia).[4]

5 Moribund state or death.[4][10]

A relapse is defined as an increase of at least one full point on the clinical scale following a

period of remission (improvement of at least one point).

Experimental Workflow and Data Presentation
A typical EAE study using the PLP (139-151) model in SJL mice spans 30-50 days to allow for

the observation of at least one relapse.

Day 0
Immunization (PLP/CFA)
PTX Injection (optional)

Day 2
PTX Injection (optional)

Day 7
Start Daily Scoring

Day 10-15
Onset of Acute Phase

Day 16-20
Peak of Acute Phase

Day 21-28
Remission Phase

Day 28-35
Onset of Relapse

End of Study
(e.g., Day 45)

Tissue Collection
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Typical Experimental Timeline for Relapsing-Remitting EAE.

Expected Disease Parameters
The following table summarizes the typical disease course observed in female SJL mice.

Table 2: Typical Disease Parameters in PLP (139-151) EAE Model

Parameter Without PTX With PTX

Disease Incidence >90% >90%

Mean Day of Onset 10 - 15 days[3] 9 - 14 days[3]

Mean Peak Score (Acute) 2.0 - 3.0 2.5 - 3.5

Relapse Rate 50% - 80%[2] 20% - 40%[2]

Cytokine Profiles
The balance between Th1, Th17, and regulatory T cell (Treg)/Th2 responses dictates the

clinical course of EAE.

Table 3: Key Cytokine Involvement in PLP (139-151) EAE
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T Cell Subset Key Cytokines Role in EAE Pathogenesis

Th1 IFN-γ

Pro-inflammatory; promotes

macrophage activation and

CNS inflammation.[6][12]

Th17 IL-17

Pro-inflammatory; crucial for

recruiting neutrophils and

disrupting the blood-brain

barrier.[5][8]

Th2 / Treg IL-4, IL-10

Anti-inflammatory; associated

with disease remission and

regulation of the autoimmune

response.[1][6][9]

Histological Analysis Protocol
At the end of the study, CNS tissue is typically harvested for histological analysis to confirm and

quantify inflammation and demyelination.

Materials:

4% Paraformaldehyde (PFA) in PBS

70%, 95%, 100% Ethanol

Xylene

Paraffin wax

Microtome

Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

Tissue Perfusion and Fixation:
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Anesthetize the mouse deeply and perform a transcardial perfusion with ice-cold PBS

followed by 4% PFA.

Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

Processing and Embedding:

Dehydrate the tissues through a graded series of ethanol (70% to 100%).

Clear the tissue in xylene.

Infiltrate with and embed in paraffin wax.

Sectioning and Staining:

Cut 5-10 µm thick sections using a microtome.

Stain sections with H&E to visualize inflammatory infiltrates.

Stain adjacent sections with LFB to assess the degree of demyelination (myelin stains

blue).

Analysis:

Quantify inflammatory foci and areas of demyelination using light microscopy. This

histological score provides a quantitative measure of CNS pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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